Myeloperoxidase (MPO) Inhibitory Potency: 4-Iodo-1-phenyl-1H-pyrazol-5-amine Demonstrates Sub-Micromolar IC50
4-Iodo-1-phenyl-1H-pyrazol-5-amine exhibits an IC50 of 159 nM against recombinant human myeloperoxidase (MPO), measured via an aminophenyl fluorescein-based assay with 10-minute incubation in the presence of 120 mM NaCl [1]. MPO is a heme enzyme implicated in cardiovascular inflammatory diseases, and inhibitors in the sub-200 nM range are considered pharmacologically relevant for tool compound development. Within the broader aminopyrazole inhibitor class, potent MPO inhibitors typically fall within a nanomolar to low-micromolar IC50 range; this compound's 159 nM value positions it as a moderately potent MPO ligand suitable for initial structure-activity relationship (SAR) exploration [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) against recombinant human MPO |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | Class baseline: Aminopyrazole-derived MPO inhibitors generally exhibit IC50 values ranging from low nanomolar to low micromolar depending on substitution pattern |
| Quantified Difference | 159 nM falls within the sub-micromolar range, indicating moderate potency suitable for SAR optimization |
| Conditions | Recombinant human MPO; aminophenyl fluorescein-based assay; 10 min incubation; 120 mM NaCl; curated by Bristol Myers Squibb and deposited in ChEMBL |
Why This Matters
This validated MPO IC50 provides procurement teams and medicinal chemists with a quantitative activity anchor absent for the 4-bromo, 4-chloro, or 4-H analogs in publicly available databases, enabling informed selection of the 4-iodo derivative for MPO-targeted programs.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720) – IC50 Data for 4-Iodo-1-phenyl-1H-pyrazol-5-amine against Human Myeloperoxidase. BindingDB Entry ID: 50554044. View Source
- [2] Semantic Scholar. Small Molecule and Macrocyclic Pyrazole Derived Inhibitors of Myeloperoxidase (MPO). View Source
